

literature review of quinolin-4-ol derivatives

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Compound of Interest

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An In-depth Technical Guide to Quinolin-4-ol Derivatives: Synthesis, Biological Activities, and Structure-Activity Relationships

Introduction

Quinolin-4-ol and its derivatives, often referred to as 4-quinolones or quinolin-4(1H)-ones, represent a "privileged scaffold" in medicinal chemistry.^{[1][2]} This heterocyclic aromatic structure, consisting of a benzene ring fused to a pyridine ring with a hydroxyl group at position 4 (existing in tautomeric equilibrium with the 4-keto form), is a cornerstone in the development of numerous therapeutic agents.^{[3][4]} The versatility of the quinoline nucleus allows for extensive chemical modifications, leading to a wide array of compounds with diverse and potent biological activities.^{[5][6][7]}

Quinolin-4-one derivatives are found in both natural products and synthetic compounds and have demonstrated significant pharmacological properties, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral activities.^{[2][6][8][9][10]} Well-known drugs such as fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin) and the cystic fibrosis drug ivacaftor feature this core structure, highlighting its clinical importance.^{[3][4]} This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of quinolin-4-ol derivatives, aimed at researchers and professionals in drug development.

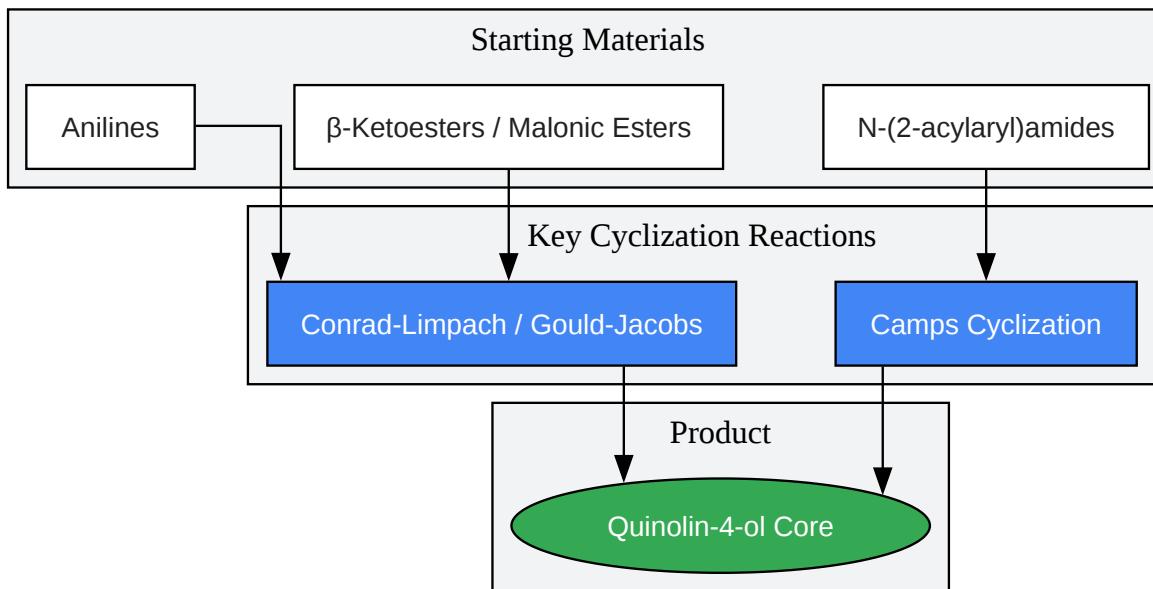
Methods of Synthesis

The construction of the quinolin-4-one core has been achieved through various synthetic methodologies, ranging from classic named reactions to modern catalytic approaches. The

choice of method often depends on the desired substitution pattern on the heterocyclic ring.

Key Synthetic Routes:

- **Camps Cyclization:** This is a base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides.^[3] Depending on the substrate and reaction conditions, this method can yield either quinolin-4-ones or quinolin-2-ones, making it a versatile but sometimes challenging route in terms of selectivity.^[3]
- **Conrad-Limpach-Knorr Reaction:** A widely used method involving the condensation of anilines with β -ketoesters. The reaction is typically carried out under thermal conditions. The initial condensation forms an enaminone, which then undergoes thermal cyclization to produce the quinolin-4-one ring system.^{[11][12]}
- **Gould-Jacobs Reaction:** This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield the 4-hydroxyquinoline-3-carboxylic acid derivative.
- **Palladium-Catalyzed Carbonylation:** Modern synthetic chemistry employs transition-metal catalysis for efficient bond formation. Palladium-catalyzed carbonylation reactions, using carbon monoxide as the carbonyl source, allow for the coupling of substrates like 2-iodoanilines and terminal acetylenes to construct the quinolin-4-one scaffold under relatively mild conditions.^[3]
- **Copper-Catalyzed Reactions:** Copper catalysts have been effectively used for the heterocyclization of compounds like 1-(2-halophenyl)-2-en-3-amin-1-ones to form 1,2-disubstituted 4-quinolones.^[13] These methods often exhibit good tolerance for various functional groups.^[13]



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Caption: Generalized workflow for the synthesis of quinolin-4-ol derivatives.

Experimental Protocol: Conrad-Limpach Synthesis

This protocol provides a general methodology for the synthesis of ethyl 2-(4-hydroxyquinolin-2-yl) acetate, a common quinolin-4-ol derivative, based on the Conrad-Limpach reaction.[\[11\]](#)

- Step 1: Condensation:
 - Mix equimolar amounts of a substituted aniline and diethyl 1,3-acetonedicarboxylate.
 - Add a catalytic amount of a strong acid (e.g., concentrated H_2SO_4 or p-toluenesulfonic acid).
 - Heat the mixture at 100-120°C for 2-4 hours with stirring. Water is removed azeotropically if a solvent like toluene is used.
 - Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline is consumed.

- Cool the reaction mixture and purify the resulting enaminone intermediate, typically by recrystallization from ethanol.
- Step 2: Cyclization:
 - Add the purified enaminone intermediate to a high-boiling point solvent such as Dowtherm A or paraffin oil.
 - Heat the mixture to a high temperature (typically 240-260°C) for 30-60 minutes.
 - The cyclization is usually accompanied by the evolution of ethanol.
 - Cool the reaction mixture. The solid product often precipitates upon cooling.
 - Filter the solid product and wash thoroughly with a non-polar solvent like hexane or ether to remove the high-boiling solvent.
 - The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMSO, or acetic acid) to yield the final quinolin-4-ol derivative.

Biological Activities and Therapeutic Potential

Quinolin-4-ol derivatives exhibit a remarkable spectrum of biological activities, making them a focal point of drug discovery programs.

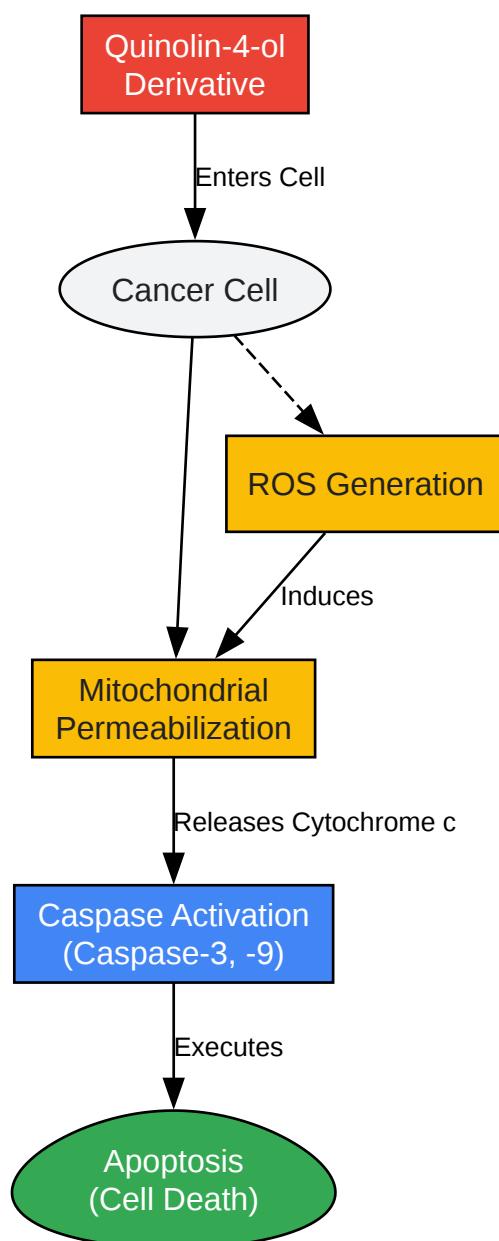
Anticancer Activity

The quinoline scaffold is integral to many anticancer agents.[\[14\]](#)[\[15\]](#) Derivatives of quinolin-4-ol have shown potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Mechanisms of Action:

- Induction of Apoptosis: Many quinolin-4-ol derivatives trigger programmed cell death. This can occur through the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential ($\Delta\Psi$), and activation of caspase-dependent pathways.[\[17\]](#)

- Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G2/M or S phase, thereby preventing cancer cell proliferation.[14][16]
- Enzyme Inhibition: They are known to inhibit key enzymes involved in cancer progression, such as tyrosine kinases, topoisomerases, and phosphoinositide 3-kinases (PI3K).[14][18][19]
- Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis.[14][15]



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Caption: Proposed signaling pathway for apoptosis induction by quinolin-4-ol derivatives.

Table 1: Anticancer Activity of Selected Quinolin-4-ol Derivatives

Compound ID	Cancer Cell Line	IC ₅₀ (µM)	Mechanism of Action	Reference
Compound 55	HL-60 (Leukemia)	19.88 (µg/mL)	Antiproliferative	[15]
HTI 21 / HTI 22	Various	Not specified	Caspase-dependent apoptosis	[17]
Ciprofloxacin	Lung, Breast	Not specified	Apoptosis induction	[3][4]
Lomefloxacin	COLO829 (Melanoma)	Not specified	Cytotoxic	[3][4]

| 91b1 | Various | Not specified | Downregulation of Lumican | [19] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and thus cell viability.

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the quinolin-4-ol test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
- Formazan Solubilization: Add 100 μ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial Activity

The quinolin-4-one core is the foundation of the highly successful fluoroquinolone class of antibiotics.^[4] These agents are broad-spectrum bactericidal drugs that act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination. Modifications to the core structure have led to generations of antibiotics with improved potency and spectrum of activity.^[4]

Key Features:

- Spectrum: Active against a wide range of Gram-positive and Gram-negative bacteria.^[4]
- Resistance: The emergence of resistance is a significant challenge, driving research into new derivatives that can overcome existing resistance mechanisms.^[20]
- Derivatives: Research has explored novel derivatives, including conjugates with 1,2,3-triazoles and 2-sulfoether scaffolds, to enhance antibacterial potency.^[20]

Table 2: Antimicrobial Activity of Selected Quinolin-4-ol Derivatives

Compound/Drug	Target Organism(s)	MIC (μ M or μ g/mL)	Reference
Norfloxacin	Gram-negative & some Gram-positive bacteria	Varies	[4]
Compound 15	S. aureus, B. cereus	0.8 μ M, 1.61 μ M	[20]
Compound 8	Vancomycin-resistant E. faecium	4 μ g/mL	[20]

| Compound 6 | MRSA | 1.5 μ g/mL | [21] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

- Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
- Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5×10^5 CFU/mL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
- Incubation: Incubate the plate at 35-37°C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection.

Antimalarial Activity

Quinoline-based drugs like chloroquine and mefloquine have been mainstays of malaria treatment for decades.[9][22] Many 4-aminoquinoline and quinolin-4-ol derivatives exhibit potent antiplasmoidal activity.

Mechanism of Action:

- The primary mechanism involves the disruption of heme detoxification in the parasite's digestive vacuole.^[9] The drug accumulates in this acidic compartment and prevents the polymerization of toxic free heme into inert hemozoin, leading to parasite death via oxidative stress.^[9]
- Stereochemistry can play a crucial role, with (S)-enantiomers of some 4-aminoalcohol quinoline derivatives showing significantly higher potency than their (R)-counterparts.^[23]

Table 3: Antimalarial Activity of Selected Quinoline Derivatives

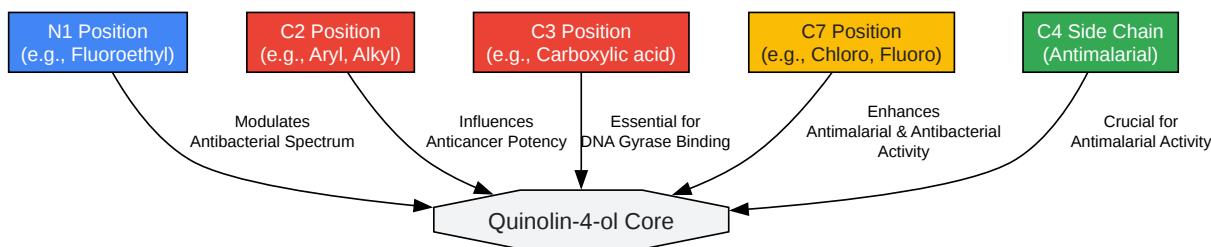
Compound Class/ID	Plasmodium falciparum Strain	Activity (IC ₅₀ / EC ₅₀)	Key Finding	Reference
4-aminoalcohol quinolines (S)-enantiomers	W2, 3D7	Nanomolar range	More potent than (R)-enantiomers	[23]
Quinoline-4-carboxamide (DDD107498)	3D7	Low nanomolar	Novel mechanism: inhibits PfEF2	[24]
7-(2-phenoxyethoxy)-4(1H)-quinolones	Drug-resistant strains	As low as 0.15 nM	Active on multiple life-cycle stages	[9]

| 4-Methylaminoquinoline (Compound 9a) | Chloroquine-resistant (K1) | Not specified | 100% parasite inhibition in vivo |^[25] |

Structure-Activity Relationship (SAR)

The biological activity of quinolin-4-ol derivatives is highly dependent on the type and position of substituents on the bicyclic ring system.^[26] Understanding these relationships is critical for designing more potent and selective drug candidates.

- Position C2/C3: Substitutions at these positions are critical. For instance, in some α 2C-adrenoceptor antagonists, a substituent at the C3 position is an absolute requirement for activity.^[1]
- Position C4: The nature of the side chain at the C4-amino position is vital for antimalarial activity. A dialkylaminoalkyl side chain with 2-5 carbons between the nitrogen atoms is often optimal.^[27]
- Position C7: A chloro group at the C7 position is a classic feature of many potent antimalarial quinolines like chloroquine and is considered optimal for activity.^[27]
- N1 Position: Substitution on the ring nitrogen can significantly influence activity. For example, the addition of a fluorine atom to the N1-ethyl group in quinolone antibiotics led to the second generation of fluoroquinolones with an improved spectrum of activity.^[4]



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Caption: Key structure-activity relationship points for quinolin-4-ol derivatives.

Conclusion

Quinolin-4-ol derivatives continue to be an exceptionally fruitful scaffold in the field of medicinal chemistry. Their synthetic accessibility and the wide range of biological activities they possess ensure their relevance in the ongoing search for new therapeutic agents.^{[5][22]} The extensive research into their anticancer, antimicrobial, and antimalarial properties has provided a deep understanding of their mechanisms of action and structure-activity relationships. Future research will likely focus on designing novel derivatives to overcome drug resistance, improve

target selectivity, and reduce toxicity, further solidifying the role of the quinolin-4-ol core in modern drug development.

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